molecular formula C14H18FN3O2 B6451233 3-{[(5-fluoropyridin-2-yl)oxy]methyl}-N-(prop-2-en-1-yl)pyrrolidine-1-carboxamide CAS No. 2549036-22-6

3-{[(5-fluoropyridin-2-yl)oxy]methyl}-N-(prop-2-en-1-yl)pyrrolidine-1-carboxamide

Cat. No.: B6451233
CAS No.: 2549036-22-6
M. Wt: 279.31 g/mol
InChI Key: QXTASDRHHPGSIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolidine carboxamide scaffold substituted with a 5-fluoropyridin-2-yloxy methyl group at the 3-position and an allyl (prop-2-en-1-yl) group at the carboxamide nitrogen. The fluorine atom on the pyridine ring and the allyl substituent are critical for its physicochemical and pharmacological properties. Crystallographic data for such compounds are often refined using programs like SHELXL, ensuring precise structural elucidation .

Properties

IUPAC Name

3-[(5-fluoropyridin-2-yl)oxymethyl]-N-prop-2-enylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O2/c1-2-6-16-14(19)18-7-5-11(9-18)10-20-13-4-3-12(15)8-17-13/h2-4,8,11H,1,5-7,9-10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTASDRHHPGSIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)N1CCC(C1)COC2=NC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "3-{[(5-fluoropyridin-2-yl)oxy]methyl}-N-(prop-2-en-1-yl)pyrrolidine-1-carboxamide" typically involves several key steps:

  • N-Alkylation: Starting with pyrrolidine, the first step involves N-alkylation using propenyl bromide in the presence of a base like potassium carbonate.

  • Oxidation: The resulting N-alkylated pyrrolidine is then reacted with 5-fluoropyridin-2-yl methanol under oxidation conditions facilitated by an oxidizing agent such as pyridinium chlorochromate (PCC).

  • Carboxamidation: The final step involves carboxamidation using carboxylic acid derivatives and dehydrating agents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) to form the target compound.

Industrial Production Methods

In industrial settings, these reactions are scaled up using batch or continuous flow techniques. Catalysts and optimized temperature and pressure conditions are applied to enhance yield and efficiency. Solvent systems, such as acetonitrile or dichloromethane, may be used to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

The compound "3-{[(5-fluoropyridin-2-yl)oxy]methyl}-N-(prop-2-en-1-yl)pyrrolidine-1-carboxamide" undergoes several types of chemical reactions:

  • Oxidation: The compound can be oxidized, typically using agents like hydrogen peroxide or peroxyacids, to form oxidative derivatives.

  • Reduction: Reduction reactions using agents like lithium aluminium hydride (LiAlH4) can convert certain functional groups within the compound.

  • Substitution: The pyridine ring is susceptible to electrophilic and nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

  • Oxidizing Agents: Pyridinium chlorochromate (PCC), hydrogen peroxide, peroxyacids.

  • Reducing Agents: Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution Conditions: Reactions in polar aprotic solvents like DMSO or DMF, with catalysts such as palladium or copper.

Major Products Formed

  • Oxidative Products: Include derivatives where the pyrrolidine or pyridine ring has been oxidized.

  • Reductive Products: Include partially or fully reduced forms of the compound.

  • Substitution Products: Include derivatives where one or more positions on the pyridine ring have been substituted with different groups.

Scientific Research Applications

"3-{[(5-fluoropyridin-2-yl)oxy]methyl}-N-(prop-2-en-1-yl)pyrrolidine-1-carboxamide" finds application in several fields:

  • Chemistry: Used as a building block in the synthesis of more complex molecules due to its versatile functional groups.

  • Biology: Acts as a tool for studying cellular processes and protein interactions given its potential bioactivity.

  • Medicine: Explored for its therapeutic potential in drug discovery and development, particularly for targeting neurological pathways.

  • Industry: Used in the development of advanced materials and fine chemicals.

Mechanism of Action

The compound exerts its effects through several molecular pathways:

  • Molecular Targets: Interacts with specific receptors or enzymes, depending on its structure. In neurological applications, it may target neurotransmitter receptors or enzymes involved in signal transduction.

  • Pathways Involved: Modulates signaling pathways that influence cellular functions, potentially altering gene expression, protein function, or metabolic processes.

Comparison with Similar Compounds

Structural and Functional Overview

The table below compares the target compound with key analogues, emphasizing structural variations and pharmacological implications:

Compound Name Core Structure Key Substituents Pharmacological Activity Key Findings References
3-{[(5-Fluoropyridin-2-yl)oxy]methyl}-N-(prop-2-en-1-yl)pyrrolidine-1-carboxamide Pyrrolidine carboxamide 5-Fluoropyridin-2-yloxy methyl; allyl (N-substituent) Hypothesized orexin receptor antagonism Structural similarity to orexin antagonists; allyl group may influence metabolic pathways.
E2006: (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide Cyclopropane carboxamide 2,4-Dimethylpyrimidin-5-yloxy methyl; 3-fluorophenyl; 5-fluoropyridin-2-yl Dual orexin receptor antagonist High oral efficacy; cyclopropane core enhances conformational rigidity for receptor binding.
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine carboxamide 4-Fluorophenyl; 5-isopropyl-1,3,4-thiadiazol-2-yl Undisclosed (likely kinase inhibition) Thiadiazole ring may improve solubility; fluorophenyl enhances lipophilicity.
(S)-N-(5-((R)-2-(2,5-Difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide Pyrrolidine carboxamide Pyrazolo[1,5-a]pyrimidinyl; 2,5-difluorophenyl; 3-hydroxypyrrolidine TRK kinase inhibitor Demonstrated efficacy in cancer models; hydroxyl group may influence hydrogen bonding with target.
(S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide Pyrrolidine carboxamide Trifluoroethyl; morpholinopyridinyl; hydroxypropan-2-yl Undisclosed (solid-state form study) Trifluoroethyl group enhances metabolic stability; solid-state forms optimize bioavailability.
Compound A (Lemborexant analogue) Cyclopropane carboxamide 2,4-Dimethylpyrimidin-5-yloxy methyl; 3-fluorophenyl; 5-fluoropyridin-2-yl Orexin receptor antagonist Structural overlap with E2006; fluorinated groups critical for binding affinity and CNS penetration.

Key Structural and Pharmacological Insights

Fluorine Substitution :

  • Fluorine atoms (e.g., 5-fluoropyridin-2-yl in the target compound and E2006) are prevalent across analogues, improving binding affinity via hydrophobic interactions and enhancing metabolic stability by reducing cytochrome P450-mediated oxidation .

Core Structure Variations: Pyrrolidine vs. In contrast, E2006’s cyclopropane ring imposes rigidity, optimizing fit into receptor pockets . Heterocyclic Substituents: Analogues with pyrazolo[1,5-a]pyrimidinyl () or morpholinopyridinyl () groups demonstrate how heterocycles direct selectivity toward kinases or other enzymes .

N-Substituent Effects :

  • The allyl group in the target compound may confer distinct metabolic pathways compared to bulkier substituents (e.g., trifluoroethyl in ). Smaller N-substituents often enhance solubility but may reduce plasma half-life .

Therapeutic Applications :

  • Orexin antagonists (E2006, Compound A) highlight the role of fluorinated carboxamides in treating insomnia, while TRK inhibitors () underscore structural adaptability for oncology applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.